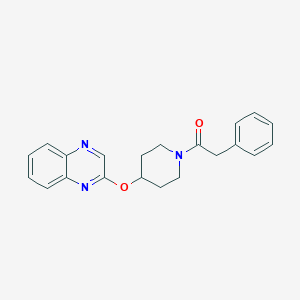

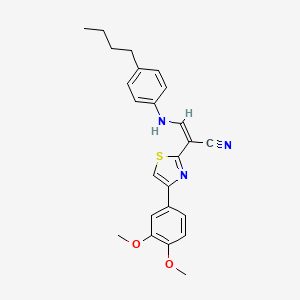

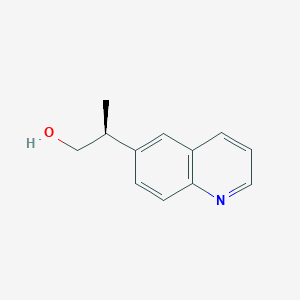

2-Phenyl-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Phenyl-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone is a compound that can be associated with a class of substances that have potential biological activities, such as antileukemic properties. The structure of this compound suggests that it may be synthesized through methods involving the functionalization of piperidine rings and the attachment of quinoxaline moieties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step pathways starting from commercially available materials. For instance, a pyrroloquinoxaline derivative was synthesized from 2-nitroaniline, which underwent a series of reactions including cyclization and N-O bond cleavage . Similarly, novel ethanone derivatives were synthesized and characterized by various spectroscopic methods, indicating the feasibility of synthesizing complex molecules with piperidine and quinoxaline structures .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various analytical techniques. For example, the crystal structure of an adduct comprising piperidin-1-yl substituents on a common phenylmethanone component revealed dihedral angles between the benzene ring and the piperidine rings, which could influence the biological activity of these molecules . Such structural analyses are crucial for understanding the conformation and potential interaction sites of the target compound.

Chemical Reactions Analysis

Chemical reactions involving piperidine and quinoxaline derivatives can be complex. Electrochemical synthesis methods have been employed to generate arylthiobenzazoles from piperazin-1-yl ethanone derivatives, indicating that electrochemically generated intermediates can participate in Michael addition reactions . Additionally, iron-catalyzed intramolecular cyclization has been used to synthesize pyrroloquinoxalines, demonstrating the versatility of metal-catalyzed reactions in constructing these heterocyclic systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds like this compound can be inferred from related structures. For instance, the presence of hydrogen bonds in the crystal structure of a related compound suggests potential solubility and stability characteristics . The antileukemic activity of similar compounds, with IC50 values in the micromolar range, indicates that these molecules may interact with biological targets through non-covalent interactions .

properties

IUPAC Name |

2-phenyl-1-(4-quinoxalin-2-yloxypiperidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2/c25-21(14-16-6-2-1-3-7-16)24-12-10-17(11-13-24)26-20-15-22-18-8-4-5-9-19(18)23-20/h1-9,15,17H,10-14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYAZJIFFOXVEIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B3001477.png)

![1-Methyl-2-oxo-N-[2-(3-pyridin-4-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B3001481.png)

![(2S,4S)-4-(Diphenylphosphino)-2-[(diphenylphosphino)methyl]-N-phenyl-1-pyrrolidinecarboxamide](/img/structure/B3001485.png)

![5-[(3,5-Dichlorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B3001490.png)

![5-Bromo-2,6-dimethylimidazo[2,1-b][1,3]thiazole](/img/structure/B3001500.png)